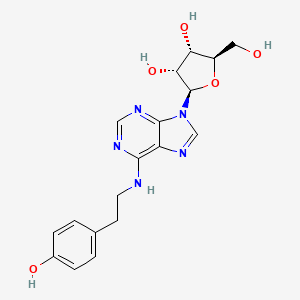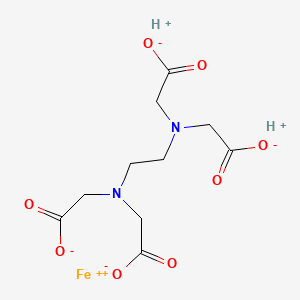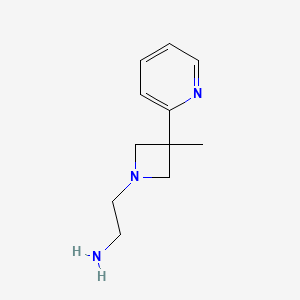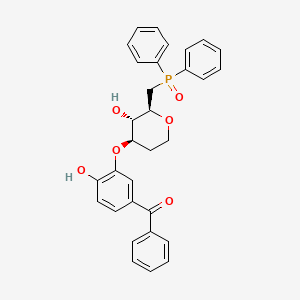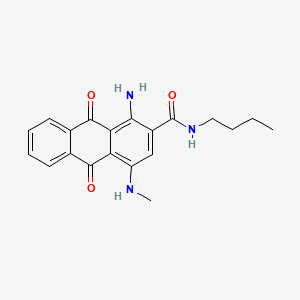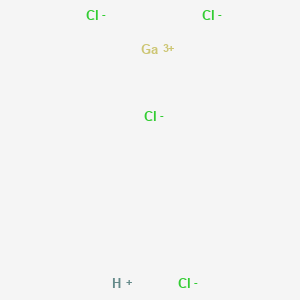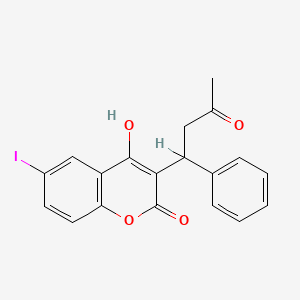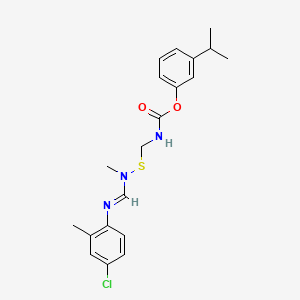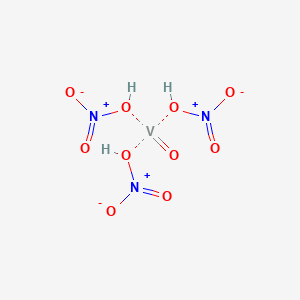
Vanadium, trinitratooxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadium, trinitratooxo- is a chemical compound with the formula N₃O₁₀V. It is a vanadium-based compound that features three nitrate groups and one oxo group. Vanadium compounds are known for their diverse oxidation states and catalytic properties, making them valuable in various industrial and scientific applications.
Métodos De Preparación
The synthesis of vanadium, trinitratooxo- typically involves the reaction of vanadium pentoxide (V₂O₅) with nitric acid (HNO₃). The reaction conditions often require controlled temperatures and concentrations to ensure the formation of the desired product. Industrial production methods may involve the use of vanadium-containing ores and subsequent chemical processing to extract and purify the compound.
Análisis De Reacciones Químicas
Vanadium, trinitratooxo- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often involving reagents like zinc or hydrogen gas.
Substitution: The nitrate groups can be substituted with other ligands under specific conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like zinc. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Vanadium, trinitratooxo- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Vanadium compounds have been studied for their potential therapeutic effects, including anti-diabetic and anti-cancer properties.
Medicine: Research is ongoing to explore the use of vanadium compounds in treating diseases like diabetes and cancer.
Industry: It is used in the production of specialty alloys and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of vanadium, trinitratooxo- involves its ability to undergo redox reactions, which can influence various biochemical pathways. In biological systems, vanadium compounds can mimic the action of insulin by activating insulin receptors and modulating glucose metabolism. They can also generate reactive oxygen species, which can have both therapeutic and toxic effects depending on the context.
Comparación Con Compuestos Similares
Vanadium, trinitratooxo- can be compared with other vanadium compounds such as vanadyl sulfate (VOSO₄) and ammonium metavanadate (NH₄VO₃). These compounds share similar redox properties and catalytic activities but differ in their specific applications and reactivity. Vanadyl sulfate is commonly used in biological studies for its insulin-mimetic properties, while ammonium metavanadate is often used in industrial catalysis.
References
- Introduction: Vanadium, Its Compounds and Applications
- Vanadium compounds - Wikipedia
- Vanadium, trinitratooxo- - NIST Chemistry WebBook
- Recent Progress in the Applications of Vanadium-Based Oxides on Energy Storage
- Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus
Propiedades
Número CAS |
16017-37-1 |
|---|---|
Fórmula molecular |
H3N3O10V |
Peso molecular |
255.98 g/mol |
Nombre IUPAC |
nitric acid;oxovanadium |
InChI |
InChI=1S/3HNO3.O.V/c3*2-1(3)4;;/h3*(H,2,3,4);; |
Clave InChI |
WACVYRJVJFZPEW-UHFFFAOYSA-N |
SMILES canónico |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


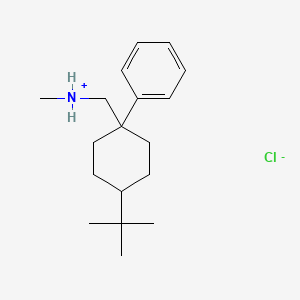
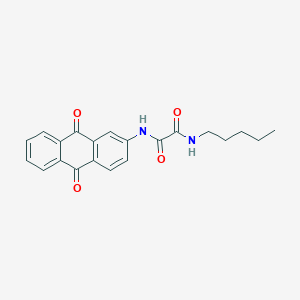
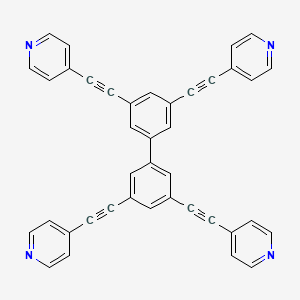
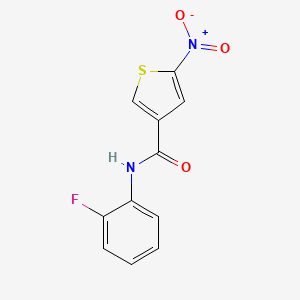
![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
